molecular formula C8H10IN3 B3235747 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile CAS No. 1354706-64-1

4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile

Cat. No.: B3235747
CAS No.: 1354706-64-1
M. Wt: 275.09
InChI Key: MQVQWIQBJAASKS-UHFFFAOYSA-N
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Description

4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound featuring a pyrazole core substituted with iodine (at position 4), an isopropyl group (position 3), a methyl group (position 1), and a carbonitrile moiety (position 5). The iodine atom introduces significant steric bulk and electronic effects, while the carbonitrile group enhances reactivity in nucleophilic and cycloaddition reactions.

Properties

IUPAC Name

4-iodo-2-methyl-5-propan-2-ylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN3/c1-5(2)8-7(9)6(4-10)12(3)11-8/h5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVQWIQBJAASKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1I)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce complex biaryl structures .

Mechanism of Action

The mechanism of action of 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the cyano group can enhance its binding affinity and selectivity towards certain molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key features of 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile with analogous pyrazole derivatives:

Compound Name Substituents (Positions) Molecular Weight Functional Groups Synthesis Method Melting Point/Physical Properties
This compound I (4), i-Pr (3), Me (1), CN (5) ~287.09 (calc.) Iodo, CN Multi-step halogenation Data not available
6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 4-MeOPh, NH₂ (6), Me (3), CN (5) ~324.34 Amino, CN, MeOPh Four-component one-pot reaction Data not reported
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile NO₂, C=S, CN ~464.47 Nitro, thioxo, CN Cyclocondensation m.p. 190.9°C
4-Iodo-1-isopropyl-5-methyl-1H-pyrazol-3-amine I (4), i-Pr (1), Me (5), NH₂ (3) 265.09 Iodo, amine Halogenation/amination Data not available

Electronic and Steric Effects

  • Iodine Substitution: The iodine atom in the target compound enhances polarizability and X-ray diffraction suitability (relevant for crystallography using programs like SHELX).
  • Carbonitrile vs. Other Groups : The CN group in the target compound offers distinct reactivity (e.g., in click chemistry) compared to esters (e.g., Methyl 1H-pyrazole-3-carboxylate) or aldehydes (e.g., 1-Methyl-1H-pyrazole-4-carbaldehyde), which are more prone to oxidation.

Positional Isomerism

The structural isomer 4-Iodo-1-isopropyl-5-methyl-1H-pyrazol-3-amine differs in substituent positions (iodo at 4 vs. Such positional changes significantly impact biological activity and crystallization behavior.

Biological Activity

Overview

4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile (CAS No. 1354706-64-1) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. The compound features a pyrazole ring with various substituents, including an iodine atom, an isopropyl group, a methyl group, and a cyano group. These structural characteristics contribute to its unique reactivity and interaction profiles with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The presence of the iodine atom enhances its binding affinity, while the cyano group may facilitate interactions with various molecular targets. Preliminary studies suggest that the compound may act as an enzyme inhibitor or receptor modulator, although detailed mechanisms remain to be fully elucidated.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Initial studies have suggested that this compound may possess antimicrobial activity, potentially inhibiting the growth of various pathogens.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Anticancer Activity : There is growing interest in the anticancer potential of this compound, with studies indicating that it may inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound in various experimental settings:

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialExhibits inhibitory effects against multiple bacterial strains.
Anti-inflammatoryDemonstrates potential to reduce inflammation markers in vitro.
AnticancerInduces apoptosis in cancer cell lines (e.g., MCF-7, U-937) with IC50 values indicating potency.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameKey Differences
4-Iodo-1H-pyrazoleLacks isopropyl and methyl groups; less sterically hindered.
3-Isopropyl-1-methyl-1H-pyrazoleLacks iodine substituent; may affect reactivity and binding properties.
4-Iodo-3-methyl-1H-pyrazoleLacks isopropyl group; different steric and electronic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile

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